- Method for synthesis of (2S,3aS,7aS)-perhydroindole-2-carboxylic acid and esters as intermediates in the synthesis of perindopril, European Patent Organization, , ,
Cas no 83508-14-9 (1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)-)

83508-14-9 structure
Nome do Produto:1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)-
N.o CAS:83508-14-9
MF:C16H21NO2
MW:259.3434445858
CID:706710
1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)- Propriedades químicas e físicas
Nomes e Identificadores
-
- 1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)-
- (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid benzyl ester
- Benzyl (2S,3aS,7aS)-perhydroindole-2-carboxylate
-
- Inchi: 1S/C16H21NO2/c18-16(19-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)17-15/h1-3,6-7,13-15,17H,4-5,8-11H2/t13-,14-,15-/m0/s1
- Chave InChI: ARGCRCXTJMQKNA-KKUMJFAQSA-N
- SMILES: N1[C@]2([H])[C@@]([H])(CCCC2)C[C@H]1C(OCC1=CC=CC=C1)=O
Propriedades Experimentais
- Densidade: 1.103±0.06 g/cm3 (20 ºC 760 Torr),
- Solubilidade: Very slightly soluble (0.17 g/l) (25 º C),
- PSA: 38.33000
- LogP: 2.97930
1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)- Método de produção
Método de produção 1
Condições de reacção
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene
Referência
Método de produção 2
Condições de reacção
1.1 Solvents: Toluene ; 100 - 118 °C
Referência
- Preparation of novel crystalline form of perindopril erbumine monohydrate, World Intellectual Property Organization, , ,
Método de produção 3
Condições de reacção
Referência
- Configuration and preferential solid-state conformations of perindoprilat (S-9780). Comparison with the crystal structures of other ACE inhibitors and conclusions related to structure-activity relationshipsJournal of Medicinal Chemistry, 1991, 34(2), 663-9,
Método de produção 4
Condições de reacção
Referência
- Pharmaceutical intermediate for synthesizing ace inhibitors and the use thereof, United States, , ,
Método de produção 5
Condições de reacção
Referência
- Preparation of perindopril via acylation of perhydroindolecarboxylate with N-[(ethoxycarbonyl)butyl]alanine, European Patent Organization, , ,
Método de produção 6
Condições de reacção
1.1 Solvents: Toluene ; rt → 110 °C; 14 h, 110 °C
Referência
- Preparation of perindopril tert-butylamine salt, China, , ,
Método de produção 7
Condições de reacção
1.1 Solvents: Toluene ; 100 - 118 °C
Referência
- Preparation of novel crystalline η (eta) form of perindopril erbumine, World Intellectual Property Organization, , ,
Método de produção 8
Condições de reacção
Referência
- Preparation of amino acid-derived intermediates in the synthesis of ACE inhibitors, World Intellectual Property Organization, , ,
Método de produção 9
Condições de reacção
Referência
- Racemate separation of optically active bicyclic imino-α-carboxylic acids, Federal Republic of Germany, , ,
Método de produção 10
Condições de reacção
1.1 Solvents: Acetic acid ; rt
1.2 Catalysts: Platinum ; rt
1.3 Reagents: Hydrogen ; 5 bar, rt
1.4 Solvents: Toluene ; reflux
1.2 Catalysts: Platinum ; rt
1.3 Reagents: Hydrogen ; 5 bar, rt
1.4 Solvents: Toluene ; reflux
Referência
- Method for synthesis of (2S,3aS,7aS)-perhydroindole-2-carboxylic acid and esters as intermediates in the synthesis of perindopril, European Patent Organization, , ,
1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)- Raw materials
- Benzyl alcohol
- (2S,3AS,7aS)-Octahydroindole-2-carboxylic acid
- 4-methylbenzene-1-sulfonic acid
- 1H-Indole-2-carboxylic acid, 2,3,4,5,6,7-hexahydro-, phenylmethyl ester, (2S)-
- p-Toluenesulfonic acid monohydrate
1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)- Preparation Products
1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)- Literatura Relacionada
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
83508-14-9 (1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)-) Produtos relacionados
- 477568-77-7(N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide)
- 1339344-06-7(2-Bromo-N-4-chloro-2-(trifluoromethyl)phenylacetamide)
- 1421463-60-6(N-3-hydroxy-3-(thiophen-2-yl)propyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1508347-42-9(5-(5-Iodothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid)
- 1535331-68-0(3-amino-3-(2-ethyl-1,3-thiazol-4-yl)propanoic acid)
- 1806948-28-6(2-Cyano-3-(difluoromethyl)-6-hydroxy-5-(trifluoromethyl)pyridine)
- 1805095-63-9(3-(Difluoromethyl)-5-iodo-6-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1807220-22-9(Methyl 4-bromo-3-chloromethyl-5-cyanophenylacetate)
- 1955560-78-7(5-methyl-2-(trifluoromethyl)morpholine hydrochloride)
- 5057-52-3(4-(2-chlorophenoxy)butanoic Acid)
Fornecedores recomendados
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Taian Jiayue Biochemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
CN Fornecedor
A granel

钜澜化工科技(青岛)有限公司
Membro Ouro
CN Fornecedor
A granel
